molecular formula C9H5F4N B3351620 4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole CAS No. 38053-09-7

4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole

Cat. No.: B3351620
CAS No.: 38053-09-7
M. Wt: 203.14 g/mol
InChI Key: GZGZEBKOUQJSOT-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole is a fluorinated heterocyclic compound with the molecular formula C9H5F4N and a molecular weight of 203.14 g/mol . This compound is characterized by the presence of four fluorine atoms and a methyl group attached to the isoindole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 4,5,6,7-tetrafluoro-2-methyl-2H-isoindole typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the reaction of 2-methylisoindole with fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) in the presence of a catalyst . The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole undergoes various chemical reactions, including:

Scientific Research Applications

4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrafluoro-2-methyl-2H-isoindole involves its interaction with molecular targets through fluorine-mediated effects. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to specific pharmacological effects .

Comparison with Similar Compounds

4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole can be compared with other fluorinated isoindoles, such as:

Properties

IUPAC Name

4,5,6,7-tetrafluoro-2-methylisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c1-14-2-4-5(3-14)7(11)9(13)8(12)6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGZEBKOUQJSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=C1)C(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492512
Record name 4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38053-09-7
Record name 4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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